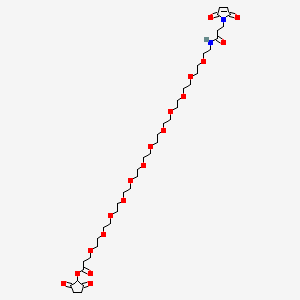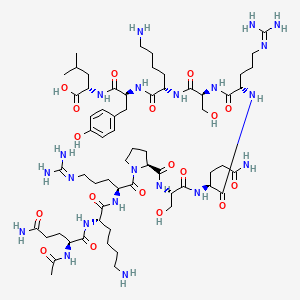
2,3-Dihydrothiazole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrothiazole-2-carbonyl chloride is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrothiazole-2-carbonyl chloride typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2,3-dihydrothiazole with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydrothiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydrothiazole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
2,3-Dihydrothiazole-2-carboxylic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrothiazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiazole moieties.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydrothiazole-2-carbonyl chloride involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The presence of the thiazole ring allows the compound to interact with various biological receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A parent compound with similar structural features.
2,3-Dihydrothiazole: A precursor in the synthesis of 2,3-dihydrothiazole-2-carbonyl chloride.
Thiazole-4-carboxylic Acid: Another thiazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific reactivity and ability to form various derivatives through substitution, oxidation, and reduction reactions. Its applications in diverse fields such as chemistry, biology, and industry highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C4H4ClNOS |
|---|---|
Molekulargewicht |
149.60 g/mol |
IUPAC-Name |
2,3-dihydro-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNOS/c5-3(7)4-6-1-2-8-4/h1-2,4,6H |
InChI-Schlüssel |
QMSYRQSJZMWZCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(N1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
